molecular formula C10H17F3N2O2 B13960382 Tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate

Tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate

Cat. No.: B13960382
M. Wt: 254.25 g/mol
InChI Key: WKYQXYCLSGSWCJ-UHFFFAOYSA-N
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Description

Tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate is a chemical compound with the molecular formula C10H17F3N2O2. It is known for its unique structure, which includes a pyrrolidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate typically involves the reaction of pyrrolidine derivatives with trifluoromethylating agents and tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate and trifluoromethyl iodide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the tert-butyl carbamate group enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H17F3N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

tert-butyl N-pyrrolidin-3-yl-N-(trifluoromethyl)carbamate

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15(10(11,12)13)7-4-5-14-6-7/h7,14H,4-6H2,1-3H3

InChI Key

WKYQXYCLSGSWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCNC1)C(F)(F)F

Origin of Product

United States

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